molecular formula C12H10Br2 B051781 1,5-Bis(bromomethyl)naphthalene CAS No. 21646-18-4

1,5-Bis(bromomethyl)naphthalene

Cat. No. B051781
CAS RN: 21646-18-4
M. Wt: 314.01 g/mol
InChI Key: ZNHUYTIFYQXOCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves complex reactions where substituents like bromomethyl groups are introduced to the naphthalene core. For example, the preparation of naphthalene-1,8-diylbis(diphenylmethylium) starts from 1,8-dibromonaphthalene, showcasing a method to synthesize bis(triarylmethyl) ethers that could relate to the preparation of bis(bromomethyl)naphthalenes (Saitoh, Yoshida, & Ichikawa, 2006).

Molecular Structure Analysis

The molecular structure of 1,5-Bis(bromomethyl)naphthalene and its derivatives can be studied through X-ray crystallography and spectroscopy. For example, compounds with bromomethyl and dibromomethyl substituents exhibit specific Br...Br contacts and C-H...Br hydrogen bonds, which are crucial for understanding the packing patterns in crystal structures (Kuś, Jones, Kusz, & Książek, 2023).

Chemical Reactions and Properties

Chemical reactions involving 1,5-Bis(bromomethyl)naphthalene derivatives are key to synthesizing a wide range of compounds. The reactivity of bis-halomethylated naphthalenes, for example, demonstrates their potential in forming crosslinking activity on DNA, suggesting a versatility in chemical synthesis and applications (Higashi, Uemura, Inami, & Mochizuki, 2009).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are vital for understanding how 1,5-Bis(bromomethyl)naphthalene derivatives behave under different conditions. The synthesis and characterization of such compounds provide insights into their UV absorption, fluorescence emission properties, and stability, which are crucial for applications in material science (Yi et al., 2011).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different agents, define the applications and functionality of 1,5-Bis(bromomethyl)naphthalene derivatives. Understanding these properties is essential for designing novel compounds with specific functions, such as sensors or materials with unique optical properties (Doria et al., 2009).

Scientific Research Applications

  • Synthesis of Charge Transfer Complexes : 1,5-Bis(bromomethyl)naphthalene is used in the synthesis of electron donor compounds, such as in the creation of 3,5-naphtho-1-telluracyclohexane. This process involves reactions with tellurium powder and sodium iodide (Singh, Khanna, & Kumar, 1980).

  • Investigation of Bent Aromatic Rings : This compound is utilized in the study of bent aromatic rings in naphthalene derivatives, as examined through X-ray crystallography and dynamic 1H NMR spectroscopy (Ashton et al., 1993).

  • Two-Photon Laser-Induced Reactions : 1,5-Bis(bromomethyl)naphthalene is a subject of study in two-photon chemistry, particularly in laser-induced reactions. Research in this area focuses on the formation of products like acenaphthene and explores the role of different excited states in these processes (Ouchi, Koga, & Adam, 1997).

  • Synthesis of Polymers : It's instrumental in the synthesis of polymers such as poly(1,5-naphthylene vinylene) and its copolymers. These polymers have applications in light-emitting diodes, and their photoluminescence properties are influenced by the composition of the polymers (Bai, Wu, & Shi, 2006).

  • Wavelength Dependence in Laser-Induced Bond Formation : The compound's response to excimer laser irradiation, displaying wavelength-dependent behavior in C-C bond formation, is another area of research. This study underscores the impact of selective excitation of the substrates (Ouchi & Yabe, 1992).

  • Study of C-Br...Br Interactions : The structures of various bromomethyl and dibromomethyl substituted benzenes and naphthalenes, including 1,5-Bis(bromomethyl)naphthalene, have been analyzed to understand their crystal packing patterns, which are primarily influenced by Br...Br contacts and C-H...Br hydrogen bonds (Kuś, Jones, Kusz, & Książek, 2023).

properties

IUPAC Name

1,5-bis(bromomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHUYTIFYQXOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495135
Record name 1,5-Bis(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Bis(bromomethyl)naphthalene

CAS RN

21646-18-4
Record name 1,5-Bis(bromomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
H Bai, X Wu, G Shi - Polymer, 2006 - Elsevier
Poly(1,5-naphthylene vinylene) (PNV) and its copolymers with poly(2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene) (MEH–PPV) were synthesized via a liquid–solid two-phase …
Number of citations: 17 www.sciencedirect.com
V Sannasi, P Manikandan, BG Sundararaj, MT Vijayan… - 2010 - sid.ir
Variation of the linking positions of the arylene groups in polyarylene vinylene block copolymers can be used as an effective method to fine tune the polymers' emissive characteristics. …
Number of citations: 6 www.sid.ir
CK Bradsher, JP Sherer - Journal of Heterocyclic Chemistry, 1968 - Wiley Online Library
Starting with the appropriate bis(bromomethyl)naphthalenes, 14a,16a‐diazoniaanthra[1,2‐a]‐anthracene salts (6), and the 4a,12a‐ (13, 14) 4a,8a‐(15) and 8a,16a‐diazoniadibenzo[b,k]…
Number of citations: 8 onlinelibrary.wiley.com
A Mann, MD Hannigan, BL Dumlao… - The Journal of Organic …, 2023 - ACS Publications
This contribution describes the synthesis of [2.2](1,5)naphthalenoparacyclophane-1,13-diene in four steps from 1,5-bis(bromomethyl)naphthalene and 1,4-benzenedimethanethiol. …
Number of citations: 7 pubs.acs.org
RG Harvey, J Pataki, C Cortez… - The Journal of …, 1991 - ACS Publications
Results Alkylation of Enamines. Initial experiments were conducted with the readily available enamine derivative of cyclohexanone, 1-pyrrolidino-l-cyclohexene (2)(Scheme I). Reaction …
Number of citations: 132 pubs.acs.org
XH Yan, CL Yi, XG Huang, WS Liu, Y Tang… - Inorganic Chemistry …, 2011 - Elsevier
A new amide type bridging ligand, 1,5-bis{[(2′-(2-picolylaminoformyl))phenoxyl]methyl}naphthalene (L), and its complexes with lanthanide ions (Ln═Sm, Eu, Gd, Tb, and Dy) have …
Number of citations: 10 www.sciencedirect.com
W Ren, FB Xu, H Xu, HB Song, ZZ Zhang - Inorganic Chemistry …, 2007 - Elsevier
Binuclear complexes [M 2 (μ-BPNNNa)] [BF 4 - ] 2 (M=Cu I , 1; M=Ag I , 2) were prepared by reaction of 1,5-bis [{6-(diphenylphosphanyl)-2-pyridylmethyl}n-propylamino methyl]…
Number of citations: 4 www.sciencedirect.com
IS Tidmarsh, TB Faust, H Adams… - Journal of the …, 2008 - ACS Publications
Two new bis-bidentate bridging ligands have been prepared, L naph and L anth , which contain two chelating pyrazolyl-pyridine units connected to an aromatic spacer (naphthalene-1,5…
Number of citations: 199 pubs.acs.org
PR Ashton, SE Boyd, S Menzer, D Pasini… - … A European Journal, 1998 - Wiley Online Library
Spontaneous resolution upon crystallization A cyclophane and two [2]catenanes possessing elements of planar chirality have been self‐assembled in good yields. In particular, the [2]…
M Matsumoto, T Otsubo, Y Sakata, S Misumi - Tetrahedron Letters, 1977 - Elsevier
Although recent interest in cyclophane chemistry has been denoted to the cyclophanes of non-benzenoid aromatics such as azulenophane 2) and tropylio-3) phanes, no …
Number of citations: 9 www.sciencedirect.com

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